4-Sulfobenzoate
Description
Overview of 4-Sulfobenzoate's Significance in Modern Chemical and Biochemical Sciences
This compound, and its corresponding acid form, 4-sulfobenzoic acid, hold considerable importance in contemporary chemical and biochemical sciences due to their distinct properties. The presence of both a carboxylic acid and a sulfonic acid group on a benzene (B151609) ring in a para arrangement provides a unique platform for chemical synthesis and functionalization. dp.tech This structure allows for diverse applications, from its use as an intermediate in the synthesis of dyes and pharmaceuticals to its role as a building block in the construction of complex supramolecular architectures. dp.techgoogle.com
In the realm of biochemistry, this compound is a subject of study in enzymatic reactions and biodegradation pathways. The enzyme this compound 3,4-dioxygenase, for instance, plays a crucial role in the degradation of this compound by catalyzing its conversion to 3,4-dihydroxybenzoate and sulfite (B76179). researchgate.netcore.ac.uk This enzymatic process is a key step in the mineralization of certain sulfonated aromatic compounds, which are often found as industrial pollutants. turito.comnih.gov The study of such biodegradation pathways is vital for developing effective environmental remediation strategies.
Historical Context of this compound Research and its Evolution
The history of this compound is intrinsically linked to the broader study of sulfobenzoic acids, which gained prominence in the late 19th century. The foundational work on these compounds can be traced back to the research of Ira Remsen, who extensively studied sulfobenzoic acids and their derivatives. sciencehistory.orgresearchgate.net His investigations, which included numerous publications on the oxidation of methylated sulfobenzoic acids, laid the groundwork for significant discoveries in the field. researchgate.net
A pivotal moment in the history of a related isomer, o-sulfobenzoic acid, was its role in the serendipitous discovery of saccharin (B28170) in 1878 by Constantin Fahlberg in Remsen's laboratory. uobaghdad.edu.iqsciencehistory.orgresearchgate.net This event underscored the importance of sulfobenzoic acid derivatives in synthetic chemistry and spurred further research into their properties and applications. sciencehistory.orglibretexts.org
The industrial production of sulfonated aromatic compounds, including those derived from benzoic acid, evolved with the development of sulfonation techniques. Early processes involved the use of sulfating agents like oleum (B3057394) (fuming sulfuric acid) and sulfur trioxide. google.comturito.comgoogle.com The sulfonation of benzoic acid, for example, results in the formation of a meta-sulfonic derivative. turito.com Over time, more controlled and efficient methods for producing specific isomers like 4-sulfobenzoic acid and its derivatives have been developed, driven by their increasing use as intermediates in various chemical industries. scitechnol.com
The evolution of this compound research reflects the advancements in analytical techniques and the growing interest in materials science and environmental chemistry. Initially valued as a precursor in dye and detergent synthesis, its application has expanded significantly. google.com The ability to precisely characterize its structure and reactivity has enabled its use in the rational design of complex materials like MOFs and luminescent compounds, marking a significant evolution from its earlier, more traditional applications. google.commdpi.com
Scope and Emerging Research Trajectories of this compound Studies
The scope of this compound research continues to broaden, with several emerging trajectories promising to yield significant scientific and technological advancements. A major area of focus is in the field of materials science, particularly in the development of functional coordination polymers and metal-organic frameworks (MOFs). researchgate.netfreekaoyan.com Researchers are exploring the use of this compound as a versatile linker to construct novel MOFs with unique topologies and properties for applications such as selective gas adsorption, chemical sensing, and heterogeneous catalysis. researchgate.netau.dk
Another exciting frontier is the application of this compound in the creation of advanced luminescent materials. Its role as a sensitizer (B1316253) for lanthanide ion luminescence in layered rare-earth hydroxides is being actively investigated for the development of all-solid-state luminescent thermometers and other optical devices. mdpi.comresearchgate.netresearchgate.net The ability to tune the luminescent properties by modifying the structure and composition of these materials opens up possibilities for new sensor technologies. mdpi.com
In environmental science, research is increasingly focused on the bioremediation of sulfonated aromatic compounds, with this compound serving as a model substrate. Studies on the enzymatic degradation of this compound are providing crucial insights into the microbial pathways for breaking down these persistent pollutants. researchgate.netcore.ac.uk This knowledge is essential for designing more effective biological treatment systems for industrial wastewater.
Furthermore, the unique electronic properties of this compound derivatives are being explored in the context of molecular electronics and catalysis. For instance, its incorporation into metal complexes can influence their electrochemical behavior, opening up potential applications in electrocatalysis and sensing. The continued exploration of the fundamental chemistry and diverse applications of this compound is expected to drive innovation across multiple scientific disciplines.
Data Tables
Table 1: Properties of 4-Sulfobenzoic Acid and its Potassium Salt
| Property | 4-Sulfobenzoic Acid | Potassium this compound |
| Chemical Formula | C₇H₆O₅S | C₇H₅KO₅S google.comsciencehistory.org |
| Molecular Weight | 202.19 g/mol | 240.27 g/mol researchgate.net |
| Appearance | - | White crystalline powder google.comsciencehistory.org |
| Solubility in Water | Soluble dp.tech | Highly soluble sciencehistory.org |
| Key Functional Groups | Carboxylic acid, Sulfonic acid dp.tech | Carboxylate, Sulfonate |
Table 2: Research Applications of this compound
| Research Area | Specific Application | Key Findings/Significance |
| Materials Science | Linker in Metal-Organic Frameworks (MOFs) | Forms diverse coordination polymers with potential in gas storage and catalysis. google.comresearchgate.net |
| Intercalating agent in polymer nanocomposites | Improves mechanical and thermal properties of polymers. dp.tech | |
| Sensitizer in Layered Rare-Earth Hydroxides (LRHs) | Enhances luminescence of lanthanide ions for optical materials and sensors. uobaghdad.edu.iqmdpi.comresearchgate.net | |
| Biochemistry | Substrate for this compound 3,4-dioxygenase | Key role in the biodegradation pathway of sulfonated aromatic compounds. researchgate.netcore.ac.uk |
| Environmental Science | Model compound for bioremediation studies | Understanding its degradation helps in developing strategies for pollutant removal. turito.com |
| Catalysis | Component of coordination complex catalysts | Influences the catalytic activity in oxidation reactions. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4O5S-2 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
4-sulfonatobenzoate |
InChI |
InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)/p-2 |
InChI Key |
HWAQOZGATRIYQG-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 4 Sulfobenzoate and Its Derivatives
Direct Synthesis Routes to 4-Sulfobenzoic Acid
The most direct approaches to synthesizing 4-sulfobenzoic acid involve the introduction of a sulfonic acid group onto a benzoic acid framework or a precursor that can be subsequently converted to the carboxylic acid.
Direct sulfonation is a primary method for producing 4-sulfobenzoic acid. This process typically involves treating a benzoic acid precursor with a strong sulfonating agent. Benzoic acid itself can be sulfonated using agents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the para position. smolecule.comontosight.ai
An alternative and industrially significant route involves the sulfonation of toluene (B28343) to produce p-toluenesulfonic acid (TsOH). wikipedia.orgchemdad.comatamanchemicals.com The methyl group of TsOH can then be oxidized to a carboxylic acid group, yielding 4-sulfobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate. cdnsciencepub.com The reaction kinetics of this oxidation have been studied, showing a dependence on the acidity of the solution. cdnsciencepub.com
Table 1: Sulfonation and Oxidation Reactions for 4-Sulfobenzoic Acid Synthesis
| Starting Material | Reagent(s) | Key Transformation | Product |
|---|---|---|---|
| Benzoic Acid | Sulfur Trioxide or Chlorosulfonic Acid | Direct sulfonation | 4-Sulfobenzoic Acid |
| Toluene | Concentrated Sulfuric Acid | Sulfonation | p-Toluenesulfonic Acid |
Multi-step sequences involving nitration followed by reduction offer a versatile pathway to substituted sulfobenzoic acids. One general method involves the nitration of benzoic acid, followed by a reduction step to yield the target compound. smolecule.com
This strategy is particularly useful for synthesizing amino-sulfobenzoic acids. For instance, the synthesis of 2-amino-4-sulfobenzoic acid can begin with ortho-nitrotoluene. This starting material is first sulfonated, typically with fuming sulfuric acid, to yield 2-nitro-4-sulfonic acid toluene. google.comgoogle.com This intermediate then undergoes an auto-oxidation-reduction reaction under alkaline conditions, where the nitro group is reduced to an amino group and the methyl group is oxidized to a carboxylic acid, to form 2-amino-4-sulfobenzoic acid. google.comgoogle.com
Similarly, the preparation of potassium 4-nitro-2-sulfonatobenzoate is achieved through the nitration of 2-sulfobenzoic acid. The resulting nitro group can be subsequently reduced to an amino group, providing a route to 4-amino-2-sulfobenzoic acid.
Sulfonation of Benzoic Acid Precursors
Synthesis of 4-Sulfobenzoate Salts and Analogues
The preparation of salts and various isomers of sulfobenzoic acid expands the utility of this compound class.
The formation of alkali metal salts of 4-sulfobenzoic acid is a straightforward acid-base reaction. Potassium this compound, for example, is readily prepared by neutralizing 4-sulfobenzoic acid with potassium hydroxide (B78521). smolecule.comresearchgate.net The resulting salt can be isolated from the aqueous solution. researchgate.net This monopotassium salt, also known as potassium 4-carboxybenzenesulfonate, is a common reagent in further syntheses. chemicalbook.com For example, it has been used as a reactant in the preparation of more complex molecules and in anion exchange reactions with layered basic rare earth chlorides. mdpi.comgoogle.com
Table 2: Synthesis of Potassium this compound
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|
Various isomers of amino-sulfobenzoic acid can be synthesized through different routes. The synthesis of 2-amino-4-sulfobenzoic acid can be achieved via the sulfonation of 2-aminobenzoic acid using fuming sulfuric acid. ontosight.ai Another route starts from o-nitrotoluene as previously described. google.comgoogle.com
The preparation of 2-amino-5-sulfobenzoic acid involves heating anthranilic acid (2-aminobenzoic acid) with concentrated sulfuric acid. prepchem.com For more complex derivatives, such as 5-amino-2-chloro-4-sulfobenzoic acid, the synthesis involves multiple steps including sulfonation and halogenation of benzoic acid derivatives, followed by amidation through a nitration and subsequent reduction sequence.
Table 3: Synthesis of Amino-Sulfobenzoic Acid Isomers
| Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|
| 2-Aminobenzoic Acid | Fuming Sulfuric Acid | 2-Amino-4-sulfobenzoic Acid | ontosight.ai |
| Anthranilic Acid | Concentrated Sulfuric Acid | 2-Amino-5-sulfobenzoic Acid | prepchem.com |
| o-Nitrotoluene | Fuming Sulfuric Acid, Alkaline conditions | 2-Amino-4-sulfobenzoic Acid | google.comgoogle.com |
Preparation of Alkali Metal 4-Sulfobenzoates (e.g., Potassium this compound)
Advanced Synthetic Strategies for this compound Production
Modern synthetic chemistry seeks to improve efficiency, reduce costs, and minimize environmental impact. In the context of sulfobenzoic acid synthesis, an advanced strategy has been developed for the preparation of 2-(substituted)-4-sulfobenzoic acids. This process utilizes sodium hypochlorite (B82951) as an oxidizing agent for 2-(substituted)-4-toluenesulfonic acids. google.com A key advantage of this method is that it proceeds without the need for a metal catalyst or a phase transfer catalyst, which simplifies the purification process and reduces production costs and waste disposal issues. google.com
The broader field of small molecule synthesis is increasingly adopting advanced strategies like automated systems for synthetic route evaluation and computational modeling to refine reaction conditions and predict scalability. pharmafeatures.com These approaches, rooted in the principles of green chemistry, aim to enhance sustainability by minimizing solvent use and developing more efficient catalytic processes. pharmafeatures.com While not documented specifically for this compound in the provided context, the application of such advanced methodologies represents the future direction for the production of this and other important chemical compounds.
Preparation of o-Sulfobenzoic Anhydride (B1165640)
o-Sulfobenzoic anhydride, a cyclic anhydride of 2-sulfobenzoic acid, is a valuable reagent and intermediate. Its synthesis can be achieved through various routes, often involving the dehydration or cyclization of o-sulfobenzoic acid or its derivatives.
Several established methods involve the use of dehydrating agents like thionyl chloride. A common laboratory procedure involves heating the acid ammonium (B1175870) salt of o-sulfobenzoic acid with an excess of thionyl chloride in a solvent such as dry benzene (B151609). orgsyn.org The reaction proceeds over several hours, with ammonium chloride precipitating as a solid byproduct. orgsyn.org The desired anhydride is then isolated from the benzene solution by crystallization. orgsyn.org The acid ammonium o-sulfobenzoate precursor is readily prepared by the hydrolysis of saccharin (B28170) with concentrated hydrochloric acid. orgsyn.org
Alternative starting materials and reagents have also been explored. The potassium salt of o-sulfobenzoic acid reacts with thionyl chloride in nitroethane to yield the anhydride in high yield; however, the explosive nature of nitroethane makes this method difficult for industrial-scale implementation. google.com An industrially advantageous method involves a two-step process starting from a benzaldehyde-o-sulfonate salt. google.com This salt is first oxidized to an o-carboxybenzenesulfonate, which is subsequently cyclized via dehydration with thionyl chloride. google.com
Other approaches include the thermal decomposition of 2-sulfochloride benzoic acid and the catalyzed thermolysis of o-carbomethoxybenzenesulfonyl chloride. google.comgoogle.com The latter method employs a Friedel-Crafts catalyst, such as an iron or zinc halide, and proceeds at temperatures ranging from 130°C to 400°C, yielding the anhydride and methyl chloride. google.com A solvent-free method has also been reported where saccharin is heated with concentrated sulfuric acid, leading to the in situ formation of o-sulfobenzoic anhydride. guidechem.comresearchgate.net
A summary of various synthetic methods for o-sulfobenzoic anhydride is presented below.
Table 1: Comparison of Synthetic Methods for o-Sulfobenzoic Anhydride
| Starting Material | Key Reagents/Conditions | Yield | Notes | Source(s) |
|---|---|---|---|---|
| Acid Ammonium o-Sulfobenzoate | Thionyl chloride, dry benzene, heating | 81-87% | A well-established laboratory procedure. | orgsyn.org |
| o-Carbomethoxybenzenesulfonyl Chloride | Friedel-Crafts catalyst (e.g., ZnCl₂), heat (170°C) | 89% | Catalytic thermolysis route. | google.com |
| Saccharin | Concentrated sulfuric acid (98%), 140°C | 81% | Simple, solvent-free preparation. | guidechem.com |
| Benzaldehyde-o-sulfonate Salt | 1. Oxidation (e.g., air oxidation) 2. Thionyl chloride | High | Two-step industrial process. | google.com |
Novel Catalytic Approaches in this compound Synthesis
The synthesis of this compound and its parent acid, 4-sulfobenzoic acid, traditionally involves the direct sulfonation of benzoic acid with potent sulfonating agents like fuming sulfuric acid or chlorosulfonic acid. smolecule.com While effective, these methods often require harsh conditions and can lead to challenges in product separation and waste management. Recent research has focused on developing more environmentally benign and efficient catalytic systems.
A promising novel approach involves the sulfonation of aromatic compounds using sodium bisulfite (NaHSO₃) in the presence of reusable, solid-supported acid catalysts. researchgate.net Heterogeneous catalysts such as silica-supported perchloric acid (SiO₂/HClO₄) and silica-supported potassium bisulfate (SiO₂/KHSO₄) have been shown to effectively promote sulfonation under solvent-free conditions, which can be enhanced by microwave irradiation. researchgate.net
In a model study, the sulfonation of toluene using these catalysts demonstrated high regioselectivity, affording 4-methylbenzenesulfonic acid (the para-isomer) as the major product with up to 90% isolated yield. researchgate.net This high para-selectivity suggests the method could be effectively applied to the sulfonation of benzoic acid to selectively produce 4-sulfobenzoic acid, the direct precursor to this compound. The use of a solid, reusable catalyst simplifies the workup process and aligns with the principles of green chemistry.
The catalytic activity is influenced by the strength of the supported acid, with the superacidic SiO₂/HClO₄ generally showing higher efficacy than SiO₂/KHSO₄. researchgate.net These solid-phase catalysts represent a significant advancement over traditional homogeneous systems by offering easier handling, reduced corrosion, and the potential for recycling and reuse.
Another modern synthetic strategy involves the use of this compound anions as intercalating agents in the single-stage, hydrothermal-microwave synthesis of layered rare earth hydroxides. mdpi.comresearchgate.net While this is an application of this compound in materials synthesis rather than a method for its initial preparation, it highlights novel, catalyst-free approaches where the anion is incorporated directly into complex structures under specific reaction conditions. mdpi.com
Table 2: Research Findings on Solid Acid Catalyzed Sulfonation
| Catalyst | Substrate Example | Sulfonating Agent | Conditions | Key Finding | Source(s) |
|---|---|---|---|---|---|
| SiO₂/HClO₄ | Toluene | NaHSO₃ | Solvent-free, conventional heating or microwave | High yield (90%) and high para-selectivity (p:o ratio 90:10). | researchgate.net |
Iii. Chemical Reactivity and Derivatization of 4 Sulfobenzoate
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site for transformations such as esterification and amidation, typically following activation to a more reactive intermediate.
The conversion of the carboxylic acid group of 4-sulfobenzoic acid into an ester is a common derivatization. This reaction, known as Fischer-Speier esterification, typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. ijpsjournal.com Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid, and various Lewis acids. ijpsjournal.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by using a Dean-Stark apparatus. ijpsjournal.comifmo.ru
For substrates that are sensitive, milder procedures can be employed. ijpsjournal.com The reaction can also be performed without a solvent or in a non-polar solvent like toluene (B28343). ijpsjournal.com The reactivity of 4-sulfobenzoic acid in esterification allows for its use in the synthesis of various organic compounds and as an intermediate in the production of dyes and pharmaceuticals. cymitquimica.com For example, the synthesis of methyl 4-sulfamoylbenzoate involves the esterification of 4-carboxybenzenesulfonamide with methanol (B129727) using sulfuric acid as a catalyst. ijpsjournal.comijpsjournal.com
The carboxylic acid group of 4-sulfobenzoate can be converted into amides and other related derivatives, which often requires initial conversion to a more reactive species like an acid chloride. 4-Sulfobenzoic acid can be treated with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, 4-(chlorosulfonyl)benzoyl chloride. mdpi.comvulcanchem.com This intermediate is highly reactive and can readily react with amines to form amides. For instance, 4-carboxybenzenesulfonyl chloride reacts with sulfonamide in the presence of a base like pyridine (B92270) to yield 4-carboxybenzenesulfonamide. ijpsjournal.comijpsjournal.com
This reactivity is harnessed in the synthesis of pharmaceuticals. Probenecid, a uricosuric agent, is synthesized from 4-carboxybenzene sulfonamide, which itself is derived from 4-sulfobenzoic acid. ijpsjournal.com Another related derivative is 4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, which is used as a crosslinking reagent in organic synthesis. Current time information in Bangalore, IN. The formation of anhydrides is also possible; treating potassium 4-sulfobenzoic acid with a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) leads to the transient formation of the corresponding anhydride (B1165640). nih.gov
Esterification Reactions of 4-Sulfobenzoic Acid
Reactions Involving the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is strongly acidic and is the primary site for salt formation and can undergo nucleophilic substitution, typically after conversion to a sulfonyl chloride.
The sulfonic acid group of 4-sulfobenzoic acid is highly acidic, readily donating its proton to form sulfonate salts. Simple neutralization with a base, such as potassium hydroxide (B78521), yields the corresponding salt, like potassium this compound. smolecule.comontosight.aiontosight.ai These salts are generally highly soluble in water. ontosight.aiontosight.ai
The this compound anion is a versatile counterion and building block in supramolecular chemistry and materials science. It can be intercalated into layered rare-earth hydroxides (LRHs) through anion exchange processes. ifmo.rumdpi.com For example, treating layered gadolinium-europium-terbium basic chlorides with potassium this compound solution results in the intercalation of the sulfobenzoate anion into the hydroxide layers. mdpi.com This process is valuable for sensitizing the luminescence of the lanthanide cations within the structure. mdpi.com The anion's ability to act as a linker is also utilized in the construction of metal-organic frameworks (MOFs), where it coordinates with metal ions to form two-dimensional or three-dimensional structures. airitilibrary.comncl.edu.twairitilibrary.com The sulfonate group can coordinate to metal ions, while the carboxylate group offers another binding site, making it a bifunctional linker. acs.org
While the sulfonate group itself is a poor leaving group, it can be converted into a more reactive sulfonyl chloride (-SO₂Cl) group. This is achieved by reacting 4-sulfobenzoic acid with reagents like thionyl chloride or chlorosulfonic acid. smolecule.comsmolecule.com The resulting 4-(chlorosulfonyl)benzoic acid is an important intermediate that can undergo nucleophilic substitution at the sulfur atom.
This reactivity is particularly useful for synthesizing sulfonamides. The sulfonyl chloride group readily reacts with primary or secondary amines to form a stable sulfonamide bond (-SO₂-N-). For example, reacting 4-(chlorosulfonyl)benzoic acid with an amine in the presence of a base like pyridine produces the corresponding N-substituted sulfonamide. ijpsjournal.com This reaction is fundamental in the synthesis of many sulfa drugs and other fine chemicals.
Salt Formation and Anion Exchange Processes
Electrophilic Aromatic Substitution on the this compound Ring
Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is challenging due to the presence of two deactivating functional groups. Both the carboxylic acid (-COOH) and the sulfonic acid (-SO₃H) groups are strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes it less susceptible to attack by electrophiles. aakash.ac.in
Furthermore, both groups are meta-directing. aakash.ac.in Any electrophilic attack that does occur would be directed to the positions meta to both existing substituents (positions 2 and 6, or ortho to the sulfonic acid group and meta to the carboxylic acid group). Reactions such as nitration or halogenation typically require harsh conditions, for instance, using fuming sulfuric or nitric acid at elevated temperatures. acs.orggoogle.com For example, the nitration of the related compound 4-nitrotoluene-2-sulfonic acid to produce 4-nitro-2-sulfobenzoic acid is achieved using nitric acid at temperatures between 120-170°C. google.com Similarly, the halogenation of o-sulfobenzoic anhydride can be accomplished using fuming sulfuric acid with a halogen, sometimes with a catalyst, at high temperatures. acs.orggoogle.com These examples suggest that further substitution on the this compound ring is possible but requires forcing conditions due to the deactivated nature of the ring.
Formation of Coordination Compounds and Metal Complexes with this compound
The dianion of 4-sulfobenzoic acid, this compound, is a versatile ligand in coordination chemistry. Its carboxylate and sulfonate groups offer multiple binding sites for metal ions, leading to the formation of a diverse array of coordination compounds with varying nuclearity and dimensionality.
This compound can form both simple mononuclear complexes and more complex polynuclear assemblies. In mononuclear complexes, the ligand typically coordinates to a single metal center through either its carboxylate or sulfonate group. However, the ability of both functional groups to participate in coordination often leads to the formation of polynuclear complexes, where the this compound ligand bridges two or more metal centers.
An example of a polynuclear complex is the unsymmetrical trinickel metal complex, [Ni₃(dpa)₄(4-sb)(H₂O)]·3H₂O, where 'dpa' is the 2,2′-dipyridylamine anion and '4-sb' is the this compound dianion. In this linear trimeric cluster, the this compound acts as an axial ligand. The coordination of the this compound ligand influences the Ni-Ni distances within the trinickel core.
Another example is a cobalt(II) polynuclear complex, Co(sba)(H₂O)₂·H₂O (where sba = this compound), which exhibits a quasi-one-dimensional chain structure. In this complex, the cobalt(II) centers are connected through double μ-OH₂ and single syn-syn μ-carboxylato bridging ligands, with the this compound ligands separating these chains.
The formation of polynuclear complexes is not limited to transition metals. Lanthanide ions also form complexes with this compound, often in conjunction with other ligands. For instance, sandwich-type tetranuclear lanthanide complexes with cucurbituril (B1219460) have been synthesized, which can then act as precursors for lanthanide-silver heterometallic coordination polymers.
The following table summarizes selected examples of mono- and polynuclear metal-4-sulfobenzoate complexes:
| Complex Formula | Metal Ion(s) | Nuclearity | Key Structural Features |
| [Ni₃(dpa)₄(4-sb)(H₂O)]·3H₂O | Nickel(II) | Trinuclear | Linear trimer with this compound as an axial ligand. |
| Co(sba)(H₂O)₂·H₂O | Cobalt(II) | Polynuclear | Quasi-1D uniform chains with double μ-OH₂ and single syn-syn μ-carboxylato bridges. |
| {[Ag(bpmb)(4-Hsb)]·2H₂O}n | Silver(I) | Polynuclear | The this compound ligand displays versatile coordination modes. |
| {(IN@CB)Ln₄(μ₃-OH)₄(IN@CB)}⁶⁺ | Lanthanides | Tetranuclear | Sandwich-type complex with a tetranuclear hydroxo core. |
This table presents a selection of complexes and is not exhaustive.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the choice of both the metal center and the organic linker. This compound, with its two distinct functional groups, is an effective ligand for the construction of MOFs.
The dual functionality of this compound allows it to bridge multiple metal centers, facilitating the formation of one-, two-, or three-dimensional networks. The specific coordination mode of the this compound ligand, along with the coordination geometry of the metal ion and the presence of other auxiliary ligands, dictates the final topology of the MOF.
For example, in a series of manganese(II) complexes with this compound and 4,4′-bipyridine, the sulfonate group was found to influence the coordination competition between the carboxylate and the 4,4′-bipyridine ligands. This resulted in the systematic occurrence of a monodentate coordination mode for the 4,4′-bipyridine ligand.
The use of high-valent metal cations, such as those from Group 4 (Ti⁴⁺, Zr⁴⁺, Hf⁴⁺), can lead to the formation of particularly stable MOFs due to the formation of stronger coordination bonds. While research on Group 4 metal-based MOFs with this compound is an emerging area, the principle of using multivalent cations to enhance stability is a key strategy in MOF design.
The following table provides examples of the role of this compound in the formation of MOFs:
| MOF System | Metal Ion | Dimensionality | Influence of this compound |
| Mn²⁺/4-sulfobenzoate/4,4′-bipyridine | Manganese(II) | 0D (cation-anion) and 1D | The sulfonate group adjusts the competitive coordination between the carboxylate and 4,4′-bipyridine ligands. |
| Zn²⁺/Cd²⁺/4-sulfobenzoate/4,4′-bipyridine | Zinc(II), Cadmium(II) | 1D | Forms 1D chains with different arrangements. |
| Ln³⁺/3,5-pyridinedicarboxylate/4-sulfobenzoate | Lanthanides | 2D | Acts as a linker to form two-dimensional layered structures. |
This table illustrates the diverse roles of this compound in MOF construction.
Coordination polymers built with this compound exhibit a wide range of structural diversity, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. For example, two new zinc(II) and cadmium(II) coordination polymers with this compound and 4,4′-bipyridine both form 1D chains, but with different arrangements. Extensive hydrogen-bonding interactions in these complexes play a crucial role in their crystal packing, leading to the formation of 3D extended supramolecular networks.
In a series of silver(I) coordination polymers, the this compound ligand, in conjunction with different N-donor ligands, resulted in topologically diverse structures. These included a 2D anionic layered structure and a 3D structure.
The structural characteristics of some this compound-containing coordination polymers are summarized in the table below:
| Complex Formula | Metal Ion | Dimensionality | Crystal System | Space Group | Key Structural Features |
| Zn(4,4′-bipy)(H₂O)₄ | Zinc(II) | 1D Chain | Orthorhombic | Pca2₁ | Forms a 3D supramolecular network through hydrogen bonding. |
| [Cd₂(4,4′-bipy)₄(sb)₂(H₂O)₃]·3H₂O | Cadmium(II) | 1D Chain | Monoclinic | C/c | Forms a 3D supramolecular network through hydrogen bonding. |
| {[Ag(4-sb)]·(4-apyH)}n | Silver(I) | 2D Layer | - | - | Composed of alternating 2D anionic layers and 4-apyH cations. |
| [Ag₂(4-apy)(4-sb)]n | Silver(I) | 3D Framework | - | - | A three-dimensional pillared architecture. |
| {Mn(4,4′-bipy)(sb)(H₂O)₃}n | Manganese(II) | 1D Polymer | - | - | 4,4′-bipyridine exhibits a monodentate coordination mode. |
This table highlights the structural diversity of coordination polymers based on this compound.
Iv. Enzymatic Transformation and Biodegradation of 4 Sulfobenzoate
Microbial Degradation Pathways of Aromatic Sulfonates Leading to 4-Sulfobenzoate
Microorganisms have evolved sophisticated enzymatic pathways to degrade sulfonated aromatic compounds, which are common industrial pollutants. Several of these pathways converge on this compound as a central intermediate before the aromatic ring is cleaved and the sulfonate group is removed.
The bacterium Comamonas testosteroni T-2 provides a well-studied model for the degradation of toluene-4-sulfonate. This aerobic pathway involves the initial oxidation of the methyl group, rather than a direct attack on the sulfonated aromatic ring. The process is initiated by a two-component enzyme system called toluene-4-sulfonate methyl-monooxygenase. This enzyme hydroxylates the methyl group of toluene-4-sulfonate to form 4-sulfobenzyl alcohol, a reaction that requires NADH and molecular oxygen.
The pathway proceeds through a series of oxidation steps. The 4-sulfobenzyl alcohol is oxidized to 4-sulfobenzaldehyde, which is subsequently converted to this compound. These reactions are dependent on NAD(P)+. During growth on toluene-4-sulfonate, this compound and sulfite (B76179) are transiently excreted into the medium, indicating their roles as intermediates in the catabolic sequence. The entire degradative pathway in C. testosteroni T-2 is inducible, with at least two separate regulatory units controlling the enzymes involved. The initial uptake of toluene-4-sulfonate into the bacterial cell is mediated by an inducible secondary proton symport system.
Intermediates in the Toluene-4-sulfonate Degradation Pathway by Comamonas testosteroni T-2
| Intermediate Compound | Role in Pathway |
|---|---|
| 4-Sulfobenzyl alcohol | Product of the initial monooxygenase attack on toluene-4-sulfonate. |
| 4-Sulfobenzaldehyde | Formed by the oxidation of 4-sulfobenzyl alcohol. |
| This compound | Product of 4-sulfobenzaldehyde oxidation; a key intermediate. |
Besides toluene-4-sulfonate, other sulfonated aromatic compounds are also microbially transformed into this compound. For instance, the degradation of linear alkylbenzene sulfonates (LAS), which are major components of detergents, proceeds via the oxidation of the alkyl side chain to form sulfophenylcarboxylates. These intermediates, including those that can be structurally related to this compound, are further metabolized.
Toluene-4-sulfonate Degradation Pathway and Intermediates
Key Enzymatic Systems for this compound Catabolism
The critical step in the metabolism of this compound is the simultaneous dioxygenation and desulfonation of the aromatic ring. This is accomplished by a specialized multi-component enzyme system.
The key enzyme responsible for the catabolism of this compound is the this compound 3,4-dioxygenase system, classified under EC 1.14.12.8. This enzyme catalyzes the conversion of this compound, NADH, a proton (H+), and molecular oxygen (O₂) into 3,4-dihydroxybenzoate (protocatechuate), sulfite (SO₃²⁻), and NAD+. The systematic name for this enzyme class is this compound,NADH:oxygen oxidoreductase (3,4-hydroxylating, sulfite-forming). Found in organisms like Comamonas testosteroni T-2, this enzyme system is crucial for cleaving the stable carbon-sulfur bond. It is an iron-requiring, two-component dioxygenase.
The this compound 3,4-dioxygenase from Comamonas testosteroni T-2 has been purified and characterized as a two-component system. These components, an oxygenase and a reductase, are both required for enzymatic activity.
Component A (Oxygenase): This component is a homodimer with subunits having a molecular weight of approximately 50,000 Da. Each subunit contains one Rieske-type [2Fe-2S] iron-sulfur center. The oxygenase component is responsible for binding the aromatic substrate and catalyzing the dioxygenation reaction. Its activity is enhanced by the presence of Fe²⁺, suggesting the loss of a mononuclear iron atom during purification.
Component B (Reductase): This is a monomeric protein with a molecular weight of about 36,000 Da. It functions as an iron-sulfur flavoprotein, containing one mole of FMN (flavin mononucleotide), approximately two moles of iron, and two moles of inorganic sulfur per mole of protein. The reductase component's role is to transfer electrons from NADH to the oxygenase component (Component A). This same reductase component is also utilized by the toluene-4-sulfonate methyl-monooxygenase system in the same organism.
The enzyme system exhibits a narrow substrate range, showing little to no activity with 18 other sulfonated or non-sulfonated analogues of this compound.
Properties of this compound 3,4-Dioxygenase Components from C. testosteroni T-2
| Component | Type | Native Structure | Subunit Mᵣ (Da) | Prosthetic Groups / Cofactors | Function |
|---|---|---|---|---|---|
| Component A | Oxygenase | Homodimer | ~50,000 | Rieske [2Fe-2S] center, Mononuclear Iron (Fe²⁺) | Substrate binding and dioxygenation |
| Component B | Reductase | Monomer | ~36,000 | FMN, [2Fe-2S] center | Electron transfer from NADH to Component A |
The reaction catalyzed by this compound 3,4-dioxygenase is a dioxygenation that results in the elimination of the sulfonate group as sulfite. The mechanism involves the incorporation of both atoms from a single molecule of O₂ into the aromatic ring to form 3,4-dihydroxybenzoate (protocatechuate). This was confirmed through experiments using ¹⁸O₂, which showed that both oxygen atoms incorporated into the product originated from molecular oxygen.
This compound 3,4-Dioxygenase System (EC 1.14.12.8)
Cofactor Requirements (e.g., Iron, FMN, Iron-sulfur clusters) and Activation
The key enzymatic step in the degradation of this compound is its conversion to protocatechuate and sulfite, a reaction catalyzed by this compound 3,4-dioxygenase. nih.govnih.gov This enzyme system is complex, consisting of two distinct protein components that work in concert and rely on several essential cofactors for activity. nih.govnih.gov
The this compound 3,4-dioxygenase system, as purified from Comamonas testosteroni T-2, comprises a reductase and an oxygenase component. nih.gov The system requires iron, flavin mononucleotide (FMN), and iron-sulfur clusters to function. wikipedia.org The reductase component is a monomeric iron-sulfur flavoprotein that contains one molecule of FMN and a [2Fe-2S] cluster. nih.govnih.gov Its role is to transfer electrons from NADH to the terminal oxygenase component. nih.govresearchgate.net
The oxygenase component is a homodimer that contains a Rieske-type [2Fe-2S] iron-sulfur center in each subunit. nih.govnih.govnih.gov This component is responsible for the actual dioxygenation of the aromatic ring. A critical aspect of its function is the requirement for activation by ferrous iron (Fe²⁺). nih.govnih.gov This need for external iron activation is believed to be due to the partial loss of a mononuclear iron atom from the active site during the purification process. nih.govnih.govnormalesup.org This mononuclear iron is thought to be the site of molecular oxygen activation. normalesup.org
Table 1: Components and Cofactors of this compound 3,4-Dioxygenase System
| Component | Type | Subunit Composition | Prosthetic Groups / Cofactors | Function |
| Component A | Oxygenase | Homodimer (subunit Mᵣ ~50,000) | Rieske-type [2Fe-2S] cluster, Mononuclear Iron (Fe²⁺) | Catalyzes the dioxygenation of this compound. |
| Component B | Reductase | Monomer (Mᵣ ~36,000) | FMN, [2Fe-2S] cluster | Transfers electrons from NADH to the oxygenase component. nih.gov |
4-Formylbenzenesulfonate (B1245417) Dehydrogenase Activity (EC 1.2.1.62)
In certain metabolic pathways, this compound is an intermediate formed from the oxidation of substituted toluenes. A key enzyme in this process is 4-formylbenzenesulfonate dehydrogenase. wikipedia.orgkegg.jp
4-Formylbenzenesulfonate dehydrogenase (EC 1.2.1.62) catalyzes the NAD⁺-dependent oxidation of 4-formylbenzenesulfonate to this compound. wikipedia.orgexpasy.org The reaction proceeds as follows:
4-formylbenzenesulfonate + NAD⁺ + H₂O ⇌ this compound + NADH + 2 H⁺ wikipedia.orgkegg.jp
This enzymatic step is a critical part of the degradation pathway for p-toluenesulfonate in organisms like Comamonas testosteroni. kegg.jpexpasy.org
This enzyme belongs to the oxidoreductase family, specifically those that act on an aldehyde group with NAD⁺ or NADP⁺ as the electron acceptor. wikipedia.org Structurally, it is a member of the short-chain dehydrogenases/reductases (SDR) family. ebi.ac.ukuniprot.org The structure of the enzyme from Comamonas testosteroni has been determined by X-ray crystallography, revealing the typical fold of the SDR family. This family of enzymes often possesses a NAD(P)-binding Rossmann-like domain. uniprot.org
Table 2: Properties of 4-Formylbenzenesulfonate Dehydrogenase (EC 1.2.1.62)
| Property | Description |
| EC Number | 1.2.1.62 wikipedia.org |
| Systematic Name | 4-formylbenzenesulfonate:NAD⁺ oxidoreductase wikipedia.org |
| Reaction | 4-formylbenzenesulfonate + NAD⁺ + H₂O → this compound + NADH + H⁺ rhea-db.org |
| Enzyme Family | Oxidoreductase, Short-chain dehydrogenase/reductase (SDR) wikipedia.orgebi.ac.uk |
| Metabolic Pathway | p-Toluenesulfonate degradation kegg.jp |
Role in Metabolic Conversion to this compound
Other Associated Enzymatic Activities in this compound Metabolism
The complete metabolism of this compound involves a series of enzymes acting both upstream to produce it and downstream to further degrade its products. In the well-characterized p-toluenesulfonate degradation pathway in Comamonas testosteroni, several other key enzymes are involved. genome.jp
Upstream enzymes leading to the formation of this compound include:
p-Toluenesulfonate methyl-monooxygenase: This two-component enzyme initiates the pathway by oxidizing the methyl group of p-toluenesulfonate to form 4-(hydroxymethyl)benzenesulfonate (B1242039). nih.govgenome.jp
4-(hydroxymethyl)benzenesulfonate dehydrogenase: This enzyme catalyzes the oxidation of 4-(hydroxymethyl)benzenesulfonate to 4-formylbenzenesulfonate. genome.jp
Downstream of this compound degradation, the product protocatechuate is further metabolized:
Protocatechuate 3,4-dioxygenase: This enzyme cleaves the aromatic ring of protocatechuate, an essential step for funneling the carbon skeletons into central metabolism. nih.govnih.gov
Genetic and Molecular Basis of this compound Degradation
The enzymatic capabilities for this compound degradation are encoded by specific gene clusters, which have been identified and characterized primarily in Comamonas species.
Research on Comamonas testosteroni T-2 has revealed that the genes for the degradation of p-toluenesulfonate and p-sulfobenzoate are often located on large, conjugative plasmids. ijcmas.comnih.gov
The genes for the upper pathway that converts p-toluenesulfonate to this compound are organized in the tsa operon. wikipedia.orgnih.gov
tsaM and tsaB: Encode the oxygenase and reductase components of p-toluenesulfonate methyl-monooxygenase, respectively. nih.gov
tsaD: Encodes 4-(hydroxymethyl)benzenesulfonate dehydrogenase. genome.jp
tsaC: Encodes 4-formylbenzenesulfonate dehydrogenase. ebi.ac.uk
tsaR: A regulatory gene that controls the expression of the tsa operon. wikipedia.orgnih.gov
The genes encoding the this compound 3,4-dioxygenase system are designated psb.
psbA and psbC: Encode the oxygenase and reductase components of the dioxygenase, respectively. nih.gov
In strain T-2, both the tsa operon and the psb genes are located on an 85-kbp plasmid named pTSA. nih.gov A related strain, PSB-4, which can utilize this compound but not p-toluenesulfonate, lacks the tsa genes and carries its psb genes on a different 85-kbp plasmid, pPSB. nih.govnih.gov The presence of the insertion sequence IS1071 on these plasmids suggests that the catabolic genes may be part of a composite transposon, facilitating their horizontal gene transfer among bacteria. ijcmas.comnih.gov In contrast, the genes for the subsequent degradation of protocatechuate are typically located on the chromosome. nih.gov
Table 3: Genes Involved in this compound Metabolism in Comamonas testosteroni
| Gene(s) | Encoded Enzyme | Function | Genetic Location (Strain T-2) |
| tsaM, tsaB | p-Toluenesulfonate methyl-monooxygenase | Oxidation of p-toluenesulfonate | Plasmid pTSA nih.gov |
| tsaD | 4-(hydroxymethyl)benzenesulfonate dehydrogenase | Oxidation of 4-(hydroxymethyl)benzenesulfonate | Plasmid pTSA nih.gov |
| tsaC | 4-Formylbenzenesulfonate dehydrogenase | Oxidation of 4-formylbenzenesulfonate | Plasmid pTSA nih.gov |
| psbA, psbC | This compound 3,4-dioxygenase | Desulfonation and dioxygenation of this compound | Plasmid pTSA nih.gov |
| pca genes | Protocatechuate degradation enzymes | Ring cleavage of protocatechuate | Chromosome nih.gov |
Regulatory Mechanisms of Operons Involved in this compound Catabolism
The bacterial breakdown of aromatic compounds like this compound is a tightly controlled process, governed by genetic units known as operons. psu.edutmv.ac.in These operons contain the structural genes encoding the necessary catabolic enzymes, along with regulatory sites that control their transcription. tmv.ac.inwou.edu The regulation can be negative, where a repressor protein prevents gene expression, or positive, where an activator protein is required to initiate transcription. psu.edulumenlearning.com Catabolic operons, such as those for this compound, are typically inducible, meaning their expression is switched on by the presence of the substrate or a related molecule. tmv.ac.in
In Comamonas testosteroni, a key organism in sulfonate degradation, the regulatory mechanisms are intricate. In strain T-2, which degrades 4-toluenesulfonate via this compound, the catabolic enzymes are organized into at least three regulatory groups. researchgate.net The desulfonation of this compound to protocatechuate is catalyzed by the this compound 3,4-dioxygenase system (PSBDOS), encoded by the psbAC genes. researchgate.netmicrobiologyresearch.org Interestingly, while the oxygenase component of this enzyme system is expressed under most growth conditions, a specific reductase component is not. researchgate.net The system appears to be active only when the 4-toluenesulfonate methyl-monooxygenase system is also present, as it utilizes the reductase component (TsaB) from that pathway. researchgate.netmicrobiologyresearch.org This demonstrates a sophisticated level of cross-regulation between different catabolic operons.
Conversely, C. testosteroni strain PSB-4, which utilizes this compound directly, possesses a fully inducible this compound dioxygenase system (PsbAC). microbiologyresearch.orgresearchgate.netnih.gov This strain lacks the genetic regulatory unit for converting 4-toluenesulfonate to this compound, indicating a more specialized catabolic capability. microbiologyresearch.orgresearchgate.net The induction of the psbAC operon in strain PSB-4 is a clear example of substrate-inducible negative control, where the presence of this compound likely inactivates a repressor protein, allowing the transcription of the degradation genes.
Table 1: Regulatory Aspects of this compound Catabolism
| Strain | Operon/Gene System | Regulation Type | Key Features |
|---|---|---|---|
| Comamonas testosteroni T-2 | psbAC (this compound 3,4-dioxygenase) | Inducible / Cross-regulated | Relies on the reductase (TsaB) from the upstream tsa operon for activity. researchgate.netmicrobiologyresearch.org |
| Comamonas testosteroni PSB-4 | psbAC (this compound 3,4-dioxygenase) | Fully Inducible | The complete dioxygenase system is induced by the substrate. microbiologyresearch.orgresearchgate.netnih.gov |
Microbial Diversity and Ecophysiology of this compound Degraders
A variety of bacterial species, often found in consortia, are capable of degrading this compound. These microorganisms exhibit diverse metabolic strategies for utilizing sulfonated aromatic compounds.
Several bacterial strains have been identified as key players in the degradation of this compound and related compounds.
Comamonas testosteroni : This species is prominent in the study of sulfonate degradation. Strain T-2 utilizes 4-toluenesulfonate as a carbon and energy source, breaking it down through a pathway involving this compound. microbiologyresearch.orgresearchgate.netscispace.com Strain PSB-4 can directly utilize this compound. microbiologyresearch.orgnih.govscispace.com Additionally, strain KF-1 was isolated for its ability to mineralize sulfophenylcarboxylates, which are degradation intermediates of commercial surfactants and structurally related to this compound. uni-konstanz.de
Alcaligenes sp. : Strain O-1 is notable for its ability to grow on benzenesulfonate (B1194179) as a sole carbon source, and it also degrades 4-toluenesulfonate and 2-aminobenzenesulfonate. scispace.comresearchgate.netuni-konstanz.de The pathway for 4-toluenesulfonate degradation in this strain proceeds via this compound. ethz.ch
Pseudomonas putida : While some strains are well-known for degrading aromatic acids via the beta-ketoadipate pathway, their role in this compound degradation is more specialized. nih.govnih.gov Strain S-313, for example, can desulfonate 4-toluenesulfonate but does not metabolize the resulting aromatic ring, indicating its use as a sulfur source. ethz.ch
Cupriavidus necator : Formerly classified under Alcaligenes, this species has significant biotechnological potential for bioremediation. scielo.br While strain JMP134 was found not to grow on this compound, other strains of C. necator are known to degrade a wide range of chemical pollutants, including halogenated benzoates. scielo.bruni-halle.deoup.com
Microbial Consortia : The complete mineralization of complex industrial wastes often requires the synergistic action of multiple bacterial species. A defined co-culture of five bacterial strains, including Alcaligenes sp. O-1, C. testosteroni T-2, and C. testosteroni PSB-4, was shown to effectively degrade a mixture of seven different sulfonated aromatic compounds, including this compound. scispace.comd-nb.info Such consortia overcome the limited substrate ranges of individual strains, enabling more robust bioremediation. researchgate.net
Table 2: Key Bacterial Strains and their Role in this compound Degradation
| Bacterial Strain | Key Substrates | Role in this compound Metabolism |
|---|---|---|
| Comamonas testosteroni T-2 | 4-Toluenesulfonate, this compound | Degrades this compound as an intermediate. microbiologyresearch.orgscispace.com |
| Comamonas testosteroni PSB-4 | This compound | Directly utilizes this compound as a carbon source. microbiologyresearch.orgnih.govscispace.com |
| Alcaligenes sp. O-1 | Benzenesulfonate, 4-Toluenesulfonate | Degrades this compound as an intermediate from 4-toluenesulfonate. ethz.chuni-konstanz.de |
Bacteria have evolved distinct strategies to metabolize sulfonated compounds, either breaking them down completely for carbon and energy or cleaving off the sulfonate group to use as a sulfur source.
Utilization as a Carbon Source : When used as a carbon source, this compound is completely mineralized. Bacteria like Comamonas testosteroni T-2 and PSB-4, and Alcaligenes sp. O-1 employ enzymatic pathways that first desulfonate the aromatic ring and then cleave it. microbiologyresearch.orguni-konstanz.de The initial desulfonation is an oxidative step catalyzed by a dioxygenase, yielding protocatechuate. microbiologyresearch.orgmodelseed.org Protocatechuate is a common intermediate that enters the beta-ketoadipate pathway, eventually feeding into the central tricarboxylic acid (TCA) cycle for energy production and biomass synthesis. microbiologyresearch.org The first step in the metabolism is the transport of the sulfonate into the cell, which is mediated by specific inducible transport systems. uni-konstanz.ded-nb.info
Utilization as a Sulfur Source : In environments where sulfur is a limiting nutrient, some bacteria can specifically cleave the carbon-sulfur bond of sulfonated aromatics to acquire sulfite (SO₃²⁻), which is then assimilated. wur.nlwikipedia.org This process, known as desulfonation, does not necessarily involve the degradation of the aromatic part of the molecule. ethz.ch Pseudomonas putida S-313 exemplifies this strategy by desulfonating 4-toluenesulfonate but leaving the resulting 4-hydroxytoluene unmetabolized. ethz.ch This adaptation is crucial for survival in sulfur-deficient conditions and has been observed under both aerobic and anaerobic conditions. wur.nl
Key Bacterial Strains and Consortia (e.g., Comamonas testosteroni, Alcaligenes sp., Pseudomonas putida, Cupriavidus necator)
Environmental Biotransformation and Fate of this compound
The environmental fate of this compound is determined by the prevailing redox conditions and the metabolic capabilities of the local microbial communities. It is a significant intermediate in the breakdown of several widespread pollutants.
The biotransformation of this compound can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the mechanisms differ significantly.
Aerobic Degradation : The majority of well-characterized pathways for this compound degradation are aerobic. enviro.wiki These pathways rely on oxygen-dependent enzymes, specifically multicomponent dioxygenases, to hydroxylate the aromatic ring, which facilitates the removal of the sulfonate group and subsequent ring cleavage. microbiologyresearch.orgethz.chuni-konstanz.de The aerobic mineralization of this compound by pure cultures and consortia is generally efficient, leading to the complete breakdown of the compound into carbon dioxide, water, and sulfate. scispace.com
Anaerobic Degradation : While less commonly documented, the degradation of this compound under anaerobic conditions has been reported. wur.nl Elimination of this compound has been observed under sulfate-reducing conditions. wur.nl In general, the anaerobic catabolism of aromatic compounds proceeds without oxygen. Instead of oxygenases, bacteria employ different strategies, such as activating the molecule with coenzyme A (CoA) and then carrying out reductive or hydrolytic reactions. news-medical.net There is also evidence that other sulfonated aromatics can be used as a sulfur source under anaerobic, sulfur-limiting conditions. wur.nl
The microbial degradation of this compound is a critical step in the environmental cleanup of several classes of industrial pollutants.
This compound is a key metabolic intermediate in the biodegradation of linear alkylbenzenesulfonates (LAS), a major component of synthetic laundry detergents. uni-konstanz.de Bacterial communities in environments like sewage treatment plants first shorten the alkyl chains of LAS, producing various sulfophenylcarboxylates, which are then mineralized by other bacteria such as Comamonas testosteroni KF-1. uni-konstanz.de
The compound is also an intermediate in the breakdown of 4-toluenesulfonate, which is used in the manufacturing of dyes and other chemicals. ethz.chqmul.ac.uk The ability of bacteria like Alcaligenes sp. O-1 and Comamonas testosteroni T-2 to degrade 4-toluenesulfonate via this compound makes them valuable for treating industrial effluents. microbiologyresearch.orgethz.ch The use of defined microbial consortia capable of mineralizing mixtures of sulfonated aromatics, including this compound, represents a promising strategy for the bioremediation of contaminated sites and industrial wastewater streams. scispace.comd-nb.info
V. Advanced Applications of 4 Sulfobenzoate in Materials Science and Catalysis Research
4-Sulfobenzoate in Polymer and Nanocomposite Development
The incorporation of this compound into polymer systems has been shown to significantly influence their structure and properties at the nanoscale.
Intercalation Agents for Polymer Nanocomposites (e.g., Poly(butylene terephthalate))
This compound can be utilized in the creation of polymer nanocomposites. sigmaaldrich.com In these materials, nanoscale fillers are dispersed within a polymer matrix to achieve enhanced properties. ijres.orgcmu.edu The process of intercalation involves the insertion of polymer chains between the layers of a layered filler material, such as clay. ijres.orgwiley-vch.de The effectiveness of this process, and the resulting properties of the nanocomposite, depend on the compatibility between the polymer and the filler. wiley-vch.de
For instance, in poly(butylene terephthalate) (PBT) nanocomposites, achieving good dispersion of nanofillers is crucial for improving properties like impact strength. scholarsresearchlibrary.comglobalspec.com While specific studies detailing the use of this compound as a primary intercalation agent in PBT nanocomposites are not prevalent in the provided results, the principle of using organic modifiers to enhance filler dispersion is well-established. wiley-vch.de The structure of this compound, with its potential for ionic interactions and compatibility with aromatic polymers, suggests its utility in modifying layered silicates to improve their intercalation with polymers like PBT. The interlayer distance of materials can be increased by the intercalation of anions like this compound. researchgate.net
Table 1: Methods for Preparing Polymer Nanocomposites
| Method | Description |
|---|---|
| Melt Intercalation | A standard method for synthesizing thermoplastic polymer nanocomposites where the polymer is mixed with the nanofiller at a temperature above the polymer's melting point. ijres.orgscielo.br |
| Solution Intercalation | The layered filler is swollen in a solvent in which the polymer is also soluble. The polymer chains then displace the solvent molecules within the filler's layers. ijres.org |
| In-situ Polymerization | The monomer is intercalated into the layers of the filler and then polymerized, forming the polymer chains directly within the filler's structure. cmu.eduscielo.br |
Dopants for Conducting Polymers (e.g., Polyaniline)
This compound can act as a dopant for conducting polymers like polyaniline (PANI). Doping is a process that increases the electrical conductivity of a polymer by introducing charge carriers into its structure. researchgate.net For PANI, this is typically achieved by treating the emeraldine (B8112657) base form with an acid. researchgate.net The properties of the resulting doped PANI, including its conductivity and stability, are influenced by the type and size of the dopant anion. researchgate.netnepjol.info
Organic sulfonic acids are commonly used as dopants to produce stable and conductive polyaniline. researchgate.net The sulfonate group in this compound allows it to function as an effective dopant, protonating the PANI backbone and introducing a counter-ion, which facilitates charge transport along the polymer chain. The use of different dopants can influence the crystalline properties of the resulting polymer. scholarsresearchlibrary.com Iron-oxide-doped polyaniline composites have been studied for their potential in creating thin films with unique properties. mdpi.com
Impact on Mechanical and Thermal Properties of Polymer Materials
The addition of nanofillers and modifying agents like this compound can have a significant impact on the mechanical and thermal properties of polymers. researchgate.net The incorporation of well-dispersed nanofillers generally leads to an enhancement in mechanical properties such as Young's modulus and tensile strength. nih.govresearchgate.net This improvement is often attributed to the high surface area of the nanofiller and the strong interfacial interactions between the filler and the polymer matrix. researchgate.net
Table 2: Factors Influencing Thermal Properties of Polymers
| Factor | Influence |
|---|---|
| Crystallinity | Higher crystallinity generally leads to a higher melting point and increased thermal stability. scribd.com |
| Intermolecular Forces | Stronger intermolecular forces between polymer chains increase thermal stability. scribd.com |
| Chain Stiffness | Polymers with rigid backbones have higher melting points and glass transition temperatures. scribd.com |
| Fillers | The addition of fillers can increase thermal conductivity and stability. researchgate.netscribd.com |
This compound in Functional Optical Materials
This compound plays a crucial role in the development of functional optical materials, particularly those involving lanthanide elements.
Sensitization of Lanthanide Luminescence in Layered Rare Earth Hydroxides
Layered rare earth hydroxides (LRHs) are a class of materials that can host various anions in their interlayer spaces. mdpi.comacs.org When luminescent lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are part of the hydroxide (B78521) layers, their characteristic light emission can be significantly enhanced through a process called sensitization or the "antenna effect". researchgate.netrsc.org This process involves an organic ligand, in this case, the this compound anion, absorbing light energy and transferring it to the lanthanide ion, which then emits light. researchgate.netucj.org.ua
The this compound anion has proven to be an effective sensitizer (B1316253) for both Eu³⁺ and Tb³⁺ luminescence when intercalated into LRHs. mdpi.comresearchgate.net Its optical properties are similar to the terephthalate (B1205515) anion, another effective sensitizer. mdpi.com The intercalation of this compound leads to the formation of brightly luminescent materials whose emission color can be tuned by adjusting the composition of the rare earth elements in the layers. mdpi.comdntb.gov.ua For example, in ternary Gd-Eu-Tb hydroxide systems, the luminescence can shift from red (Eu³⁺) to green (Tb³⁺) depending on the gadolinium content. researchgate.netresearchgate.net This property makes these materials promising for applications such as all-solid-state luminescent thermometers. mdpi.comresearchgate.net The intercalation of this compound can be achieved through methods like high-temperature ion exchange or a more rapid single-stage microwave-assisted synthesis. mdpi.com
Design and Synthesis of Photoactive Materials Incorporating this compound Anions
The ability of this compound to sensitize lanthanide luminescence makes it a key component in the design and synthesis of novel photoactive materials. mdpi.comresearchgate.net These materials are designed to absorb light and exhibit a specific response, such as light emission or photocatalytic activity. nih.govdiva-portal.org The synthesis of such materials often involves incorporating the photoactive species, like the this compound-lanthanide complex, into a stable host matrix. researchgate.netrsc.org
The synthesis of layered rare earth hydroxides containing this compound can be achieved through various methods, including hydrothermal and microwave-assisted techniques. mdpi.comacs.org These methods allow for the creation of well-crystallized materials with tunable luminescent properties. mdpi.com The introduction of photosensitive groups is a key strategy in designing materials for light-conversion and charge-separation applications. researchgate.net The combination of the luminescent properties of lanthanides and the sensitizing ability of this compound within a layered structure provides a versatile platform for creating new functional materials with potential applications in sensors, optical devices, and photocatalysis. researchgate.netmdpi.com
Table 3: Lanthanide Ions and their Luminescence
| Lanthanide Ion | Typical Emission Color |
|---|---|
| Europium (Eu³⁺) | Red researchgate.net |
| Terbium (Tb³⁺) | Green researchgate.net |
| Samarium (Sm³⁺) | Orange-Red acs.org |
| Dysprosium (Dy³⁺) | Yellow acs.org |
This compound in Catalytic Systems
The presence of both a carboxylate and a sulfonate group on an aromatic ring grants this compound and its derivatives distinct properties that are leveraged in various catalytic applications. It can act as a key reactant or intermediate in the production of high-value chemicals and as a functional moiety in the design of solid-state catalysts.
Role as an Intermediate or Reagent in Fine Chemical Synthesis
In the realm of fine chemical manufacturing, which involves the production of complex, pure chemical substances in limited quantities, this compound and its related compounds serve as important intermediates. mdpi.com Their utility spans the synthesis of pharmaceuticals and dyes, where the specific properties endowed by the sulfonate and carboxylate groups are essential for the final product's function. cymitquimica.comontosight.ai
One notable application is in the production of azo dyes, where potassium this compound can act as a coupling agent. ontosight.ai Azo dyes, characterized by the Ar-N=N-Ar' functional group, are a major class of industrial colorants, and the inclusion of the sulfonate group can enhance properties such as water solubility. cuhk.edu.hk
Furthermore, derivatives of this compound are pivotal in the pharmaceutical industry. For instance, they are used as intermediates in the synthesis of certain antihistamines and anti-inflammatory agents. ontosight.ai A specific example from the patent literature highlights the synthesis of 4-amino-2-sulfobenzoic acid, a valuable fine chemical, from precursors such as 4-nitro-2-sulfonic acid benzaldehyde (B42025) sodium salt. This process involves oxidation and subsequent reduction to yield the final aminated and sulfonated benzoic acid derivative. google.com Disodium-4-nitro-2-sulfobenzoate is another key intermediate in the production of 4-amino-2-sulfobenzoic acid. researchgate.netresearchgate.net
Table 1: Examples of this compound Derivatives as Intermediates in Fine Chemical Synthesis
| Starting Intermediate | Reaction Type | Product | Significance of Product | Reference |
|---|---|---|---|---|
| Potassium this compound | Azo coupling | Azo dyes | Used as industrial colorants with enhanced solubility. | ontosight.ai |
| This compound derivatives | Multi-step synthesis | Antihistamines, Anti-inflammatory agents | Active pharmaceutical ingredients. | ontosight.ai |
| Disodium-4-nitro-2-sulfobenzoate | Reduction | 4-Amino-2-sulfobenzoic acid | Important intermediate in fine chemical industries. | researchgate.netresearchgate.net |
| 4-Nitrotoluene-2-sulfonic acid | Oxidation with nitric acid | 4-Nitro-2-sulfobenzoic acid | Precursor for further chemical synthesis. | google.com |
Design of Heterogeneous Catalysts Incorporating this compound Moieties
Heterogeneous catalysts, which exist in a different phase from the reactants, are fundamental to sustainable and efficient industrial chemistry, offering advantages in separation and reusability. google.comsavemyexams.comrsc.org The incorporation of this compound or similar sulfonate-containing organic linkers into solid supports is an advanced strategy for creating highly effective heterogeneous catalysts. The sulfonic acid group (-SO₃H) is a strong Brønsted acid site, which is crucial for catalyzing a wide range of organic reactions. wikipedia.org
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. berkeley.edu By using sulfonate-functionalized linkers, such as derivatives of 4-sulfobenzoic acid, researchers can design MOFs with tailored acidic properties. These sulfonate-functionalized MOFs act as solid acid catalysts, combining the benefits of homogeneous acid catalysts (high activity) with those of heterogeneous systems (ease of recovery). wikipedia.orgacs.org
Research has focused on synthesizing highly stable, porous MOFs with free sulfonic acid groups. For example, zirconium-based MOFs functionalized with sulfonate groups have demonstrated high activity and reusability in the esterification of n-butanol with acetic acid. wikipedia.org In another innovative application, a sulfonate-functionalized zirconium MOF, SO₃-MOF-808, was used as a coating on a copper electrode. This coating acted as a "proton reservoir," significantly boosting the selective electrochemical reduction of nitrate (B79036) to ammonia (B1221849) by enriching protons near the catalyst surface. acs.org The performance of these MOF-based catalysts often surpasses that of traditional solid acid catalysts.
Table 2: Research Findings on Heterogeneous Catalysts with Sulfonate Moieties
| Catalyst System | Incorporated Moiety | Catalytic Application | Key Research Finding | Reference |
|---|---|---|---|---|
| HSO₃-MIL-101(Cr) | Sulfonic acid-functionalized bdc linker | Esterification of n-butanol with acetic acid | Demonstrated catalytic activity, though deactivation was observed via sulfonic ester formation. | wikipedia.org |
| Zr-based MOF | HSO₃-bdc linker (sulfonated benzenedicarboxylate) | Esterification of n-butanol with acetic acid | Showed high activity and full reusability after reactivation, overcoming deactivation issues. | wikipedia.org |
| SO₃-MOF-808 on Copper Electrode | Sulfonate-functionalized linker | Electrochemical reduction of nitrate to ammonia | Achieved a high Faradaic efficiency of 87.5% for ammonia production by acting as a proton-enriching layer. | acs.org |
| reo-MOF-1A | 4-sulfonaphthalene-2,6-dicarboxylate linker | Brønsted acid-catalyzed condensation reactions | The large pores and acidic functionalities significantly enhanced the reaction yield compared to other Zr-based MOFs. | acs.org |
Vi. Analytical Methodologies for 4 Sulfobenzoate Research
Chromatographic Techniques for 4-Sulfobenzoate Separation and Quantification
Chromatography is fundamental to this compound research, allowing for the separation of the target analyte from complex matrices such as environmental samples or bacterial culture extracts. microbenotes.com High-performance liquid chromatography and anion-exchange chromatography are particularly prevalent.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its degradation products. nih.gov Its versatility and sensitivity make it ideal for monitoring the progress of degradation studies and quantifying the concentration of various aromatic compounds. longdom.orgmdpi.com When coupled with a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, HPLC provides both quantitative data and qualitative spectral information across a wide UV-visible range (typically 190-900 nm). scioninstruments.commdpi.com
The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. ust.hkphcog.com For anionic compounds like this compound, the mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). phcog.compensoft.net The DAD continuously records the absorption spectrum of the eluent, allowing for the identification of compounds based on their unique UV absorption profiles and for checking peak purity. scioninstruments.com This is crucial in degradation studies where intermediates may co-elute with other compounds. uni-konstanz.de
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 or Phenyl Column | Separates compounds based on hydrophobicity. Phenyl columns can offer alternative selectivity for aromatic compounds. nih.gov |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., 0.1% Phosphoric Acid) | Elutes compounds from the column. Gradient elution is often used to separate complex mixtures of degradation products. pensoft.net |
| Detection | Diode Array Detector (DAD/PDA) | Quantifies analytes and provides UV spectra for identification and peak purity assessment. scioninstruments.com |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. longdom.org |
| Detection Wavelength | ~230-240 nm | Wavelength for maximum absorbance of the aromatic ring in this compound and related compounds. longdom.orgpensoft.net |
Anion-exchange chromatography is a specific mode of ion chromatography that separates molecules based on their net negative charge. knauer.net This technique is highly effective for the analysis of anionic species like this compound and its acidic metabolites, especially in complex environmental matrices like soil or water extracts. unil.ch The stationary phase in anion-exchange chromatography consists of an inert support matrix covalently bonded with positively charged functional groups (e.g., quaternary ammonium (B1175870) groups), which attract and bind negatively charged analytes. microbenotes.comshimadzu.comlcms.cz
Separation is achieved by eluting the bound anions with a mobile phase containing competing anions (e.g., a salt gradient of sodium chloride or a buffer solution). knauer.net Compounds with a lower net negative charge or weaker affinity for the stationary phase elute first, while more highly charged species are retained longer. knauer.net This method is particularly useful for purifying this compound from sample extracts before further analysis or for separating it from other organic acids that may be present. uni-konstanz.denahrainuniv.edu.iq
| Component | Description | Example |
|---|---|---|
| Principle | Separation based on reversible binding of anions to a positively charged stationary phase. microbenotes.com | This compound (anion) binds to the anion exchanger. |
| Stationary Phase (Anion Exchanger) | A solid support with covalently attached positively charged functional groups. shimadzu.com | DEAE (diethylaminoethyl)-cellulose (weak), Quaternary ammonium (Q) resin (strong). microbenotes.comlcms.cz |
| Mobile Phase (Eluent) | A buffered solution, often with an increasing concentration of salt (gradient elution). knauer.net | Tris buffer or phosphate buffer with a sodium chloride gradient. microbenotes.com |
| Application | Separation of charged molecules such as organic acids, proteins, and nucleotides. microbenotes.comknauer.net | Purification of this compound from bacterial growth media or environmental water samples. unil.ch |
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection
Spectroscopic Characterization of this compound and Its Transformations
Spectroscopy is indispensable for identifying the chemical structure of this compound and tracking its transformation into various intermediates and byproducts. numberanalytics.com Techniques such as UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy provide complementary information, from monitoring reaction kinetics to elucidating the precise structure of novel metabolites. thermofisher.com
UV-Visible (UV-Vis) spectroscopy is a straightforward and effective tool for monitoring the degradation of aromatic compounds like this compound. wepub.org The technique measures the absorption of UV and visible light by a molecule, which is directly related to its concentration according to the Beer-Lambert law. wepub.org The aromatic ring in this compound exhibits strong absorbance in the UV region.
During degradation, the structure of the aromatic ring is altered or cleaved, leading to predictable changes in the UV-Vis spectrum. A decrease in the absorbance at the characteristic wavelength for this compound indicates its consumption over time. lcms.cz Furthermore, the appearance of new absorption bands can signify the formation of intermediates. koreascience.krresearchgate.net For example, the formation of catechols during the degradation pathway often results in new absorption maxima at different wavelengths, which can be used to track their transient appearance and disappearance. uni-konstanz.de This makes UV-Vis spectroscopy a powerful method for real-time monitoring of degradation kinetics. lcms.cz
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. nih.gov It is exceptionally useful for identifying the presence or absence of specific functional groups. thermofisher.comslideshare.net In the context of this compound transformations, IR can confirm key chemical changes. For instance, the disappearance of characteristic peaks for the sulfonate group (SO₃⁻) and carboxylic acid group (-COOH), and the appearance of new peaks corresponding to hydroxyl groups (-OH) on the aromatic ring, would provide strong evidence for desulfonation and hydroxylation reactions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of organic molecules in solution. slideshare.net ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. libretexts.org For this compound, NMR can confirm the substitution pattern on the benzene (B151609) ring. libretexts.org When analyzing degradation products, changes in the chemical shifts and splitting patterns in the NMR spectrum reveal precise structural modifications, such as the position of newly added hydroxyl groups or the cleavage of the aromatic ring. nih.gov This level of detail is crucial for piecing together complex metabolic pathways. researchgate.netresearchgate.net
| Technique | Information Provided | Application in this compound Research |
|---|---|---|
| Infrared (IR) | Presence/absence of functional groups (e.g., -SO₃H, -COOH, -OH). thermofisher.com | Confirming desulfonation, hydroxylation, or carboxylation during degradation. nih.gov |
| ¹H NMR | Number, environment, and connectivity of protons. slideshare.net | Determining substitution patterns on the aromatic ring and identifying structural changes in metabolites. libretexts.org |
| ¹³C NMR | Number and environment of carbon atoms. libretexts.org | Confirming the carbon skeleton of intermediates and identifying products of ring cleavage. |
UV-Visible Spectroscopy for Degradation Monitoring and Intermediate Identification
Mass Spectrometry for Metabolite Identification and Pathway Elucidation
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com It is essential for identifying unknown metabolites and elucidating complex degradation pathways of this compound. nih.gov MS is often coupled with a separation technique, most commonly liquid chromatography (LC-MS), to analyze complex mixtures. acs.org
In a typical LC-MS experiment, the components of a mixture are first separated by the LC system and then introduced into the mass spectrometer. The MS provides the molecular weight of each component with high accuracy. msu.edu This information alone is often sufficient to propose a molecular formula for a metabolite, for example, by observing a mass increase corresponding to the addition of one or more oxygen atoms (hydroxylation).
For more definitive structural information, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific metabolite ion is selected, fragmented, and the masses of the resulting fragment ions are measured. nih.gov The fragmentation pattern serves as a structural "fingerprint" that can be used to pinpoint the location of structural modifications or to distinguish between isomers. acs.orgmsu.edu By identifying the series of metabolites produced during the degradation of this compound, researchers can reconstruct the entire biochemical pathway step-by-step. koreascience.krxmu.edu.cnnih.gov
Enzymatic Assays for Activity Determination of this compound-Related Enzymes
The study of this compound metabolism has led to the development of specific enzymatic assays to determine the activity of key enzymes involved in its degradation pathway. These assays are crucial for purifying enzymes, characterizing their catalytic properties, and understanding the biochemical mechanisms of desulfonation and aromatic ring cleavage. The primary enzymes of interest include this compound 3,4-dioxygenase, which initiates the degradation, and other downstream enzymes like protocatechuate dioxygenases.
A common method for assaying the activity of these enzymes is spectrophotometry. asm.org This technique relies on measuring the change in absorbance at a specific wavelength that results from the consumption of a substrate or the formation of a product. For instance, the activity of dioxygenases can be monitored by measuring the substrate-dependent consumption of oxygen using a Clark-type oxygen electrode. uni-konstanz.de Alternatively, the formation of a colored product can be quantified.
Another key technique involves the use of high-performance liquid chromatography (HPLC) to separate and quantify substrates and products, providing a direct measure of the enzymatic reaction. d-nb.info This is particularly useful for complex reactions or when spectrophotometric methods are not feasible.
This compound 3,4-Dioxygenase System:
The enzymatic assay for the this compound 3,4-dioxygenase system, as characterized in Comamonas testosteroni T-2, is a multi-component assay. nih.gov This enzyme system consists of two protein components, a reductase (Component B) and an oxygenase (Component A), both of which are required for activity. nih.gov The assay measures the conversion of this compound (PSB), O₂, and NADH into protocatechuate, sulfite (B76179), and NAD⁺. nih.gov
The activity is typically determined by monitoring the PSB-dependent oxidation of NADH at 340 nm or by quantifying the amount of product formed. The reaction mixture for this assay generally includes a buffer (e.g., Tris-HCl), NADH, Fe²⁺ as an activator, and the two purified enzyme components. nih.gov The reaction is initiated by the addition of the substrate, this compound. The system demonstrates a high degree of substrate specificity, with many sulfonated and non-sulfonated analogues of this compound not showing significant activity. nih.gov
Table 1: Components and Reaction of this compound 3,4-Dioxygenase from Comamonas testosteroni T-2
| Component | Type | Prosthetic Group / Cofactor | Function |
|---|---|---|---|
| Component A | Oxygenase (homodimer) | [2Fe-2S] center, non-heme iron | Binds this compound and O₂ |
| Component B | Reductase (monomer) | FMN, Iron, Inorganic sulfur | Transfers electrons from NADH to Component A |
Protocatechuate Dioxygenases:
Following the initial desulfonation of this compound to protocatechuate, the latter is further degraded by protocatechuate dioxygenases. Two main types of protocatechuate cleavage enzymes have been studied in relation to sulfonate degradation pathways: protocatechuate 3,4-dioxygenase (P34O) and protocatechuate 4,5-dioxygenase (P45O).
The activity of protocatechuate 3,4-dioxygenase is assayed by monitoring the decrease in the substrate concentration or the formation of the ring cleavage product. asm.org In Agrobacterium radiobacter strain S2, two distinct protocatechuate 3,4-dioxygenases (P34O-I and P34O-II) have been identified. asm.org P34O-I is specific for protocatechuate, while P34O-II can also oxidize 4-sulfocatechol. asm.org The specific activities of these enzymes have been determined in recombinant E. coli strains. asm.org
Protocatechuate 4,5-dioxygenase activity is routinely assayed by measuring substrate-dependent oxygen uptake with a Clark-type oxygen electrode. uni-konstanz.de The enzyme from Comamonas testosteroni T-2 converts protocatechuate to 2-hydroxy-4-carboxymuconate semialdehyde (HCMS). uni-konstanz.de Kinetic parameters for this enzyme have been determined, showing a specific requirement for the vicinal diol and carboxylate groups of the substrate. uni-konstanz.de
Table 2: Research Findings on Protocatechuate Dioxygenases
| Enzyme | Organism | Substrate(s) | Specific Activity | Apparent Kₘ | Optimum pH |
|---|---|---|---|---|---|
| Protocatechuate 3,4-Dioxygenase I (P34O-I) | Agrobacterium radiobacter S2 (recombinant E. coli) | Protocatechuate | 0.09 U/mg protein | Not Reported | 8.0 |
| Protocatechuate 3,4-Dioxygenase II (P34O-II) | Agrobacterium radiobacter S2 (recombinant E. coli) | 4-Sulfocatechol, Protocatechuate | 0.05 U/mg protein (for 4SC), 0.04 U/mg protein (for PCA) | Not Reported | Not Reported |
| Protocatechuate 4,5-Dioxygenase (PmdAB) | Comamonas testosteroni T-2 | Protocatechuate | 1.5 µkat/kg protein | 55 µM | Not Reported |
| Protocatechuate 3,4-Dioxygenase | Pseudomonas sp. | Protocatechuate | ≥ 3.0 U/mg solid | 1.85 x 10⁻⁵ M | 9.0 |
Other Related Enzymes:
The degradation pathways of analogous sulfonated compounds, such as toluenesulfonate, involve similar enzymatic assays. For instance, the 4-toluenesulfonate methyl-monooxygenase system from C. testosteroni T-2 also consists of two components: a reductase (which is the same as Component B of the this compound dioxygenase system) and an oxygenase. uni-konstanz.de The assay for this enzyme measures the stoichiometric transformation of 4-toluenesulfonate or p-toluate (B1214165) to the corresponding alcohol in the presence of O₂ and NADH. uni-konstanz.de
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Sulfobenzyl alcohol |
| 4-Sulfocatechol |
| 4-Toluenesulfonate |
| Carboxybenzyl alcohol |
| Catechol |
| Formaldehyde |
| Gallate |
| Metanilate |
| p-Cresol |
| p-Toluate |
| p-Xylene |
| Phthalate |
| Protocatechuate |
| Sulfanilate |
| Sulfite |
| Terephthalate (B1205515) |
| Toluene (B28343) |
Vii. Theoretical and Computational Studies of 4 Sulfobenzoate
Quantum Chemical Calculations on 4-Sulfobenzoate Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of this compound. These calculations solve the Schrödinger equation for a molecule, providing detailed information about its orbitals and energy. scienceopen.com
Molecular Orbital (MO) theory describes the formation of molecular orbitals from the combination of atomic orbitals, resulting in bonding, antibonding, and non-bonding orbitals. solubilityofthings.comallen.inscribd.com For this compound, MO theory can elucidate the delocalization of electrons across the aromatic ring and the sulfonate and carboxylate groups. This delocalization is crucial for its stability and its interactions with other molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions determine the molecule's propensity to act as an electron donor or acceptor in chemical reactions. numberanalytics.com For instance, the paramagnetism of diatomic oxygen and the bonding in molecules with resonance, like benzene (B151609), are well-explained by MO theory. solubilityofthings.com
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov DFT studies on this compound and related compounds have been instrumental in optimizing its molecular geometry and predicting its vibrational frequencies, which can be compared with experimental infrared spectroscopy data. orientjchem.org
DFT calculations are also used to analyze the molecular electrostatic potential (MEP), which highlights the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). orientjchem.org For molecules with multiple functional groups like this compound, DFT can help predict which sites are more likely to engage in interactions. In studies of similar molecules, DFT has been used to calculate properties like HOMO and LUMO energies to understand inhibition mechanisms. researchgate.net Furthermore, DFT is a valuable tool in studying the electronic structure and bonding in metal complexes containing sulfobenzoate ligands. ugr.es
| Computational Method | Application to this compound | Key Insights |
| Molecular Orbital Theory (MOT) | Analysis of electronic structure and orbital energies. solubilityofthings.comallen.in | Elucidation of electron delocalization, prediction of reactivity based on HOMO-LUMO gap. numberanalytics.com |
| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of vibrational frequencies, and analysis of molecular electrostatic potential. nih.govorientjchem.org | Prediction of reactive sites, understanding of ligand-metal bonding, and correlation with experimental spectroscopic data. researchgate.netugr.es |
Molecular Orbital Theory Applications
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the movement and interactions of atoms and molecules over time. peerj.com These simulations are crucial for understanding how this compound behaves in different environments, such as in solution or when interacting with other materials. dovepress.com
This compound anions can be intercalated into the interlayer spaces of layered materials, such as layered rare-earth hydroxides. mdpi.comresearchgate.net This process can be used to sensitize the luminescence of the host material. researchgate.netresearchgate.net MD simulations can be employed to understand the complex mechanisms of this intercalation. These simulations can reveal the energetic favorability of intercalation, the orientation and arrangement of the this compound anions within the layers, and the role of solvent molecules in the process. The ability to control the stage of intercalation, which refers to the number of host layers between intercalant layers, is a key aspect that can be explored computationally. nih.gov
This compound is a versatile ligand that can coordinate to metal ions through its sulfonate and/or carboxylate groups. researchgate.net The coordination can be monodentate, bidentate, or bridging, leading to the formation of various coordination polymers and metal-organic frameworks (MOFs). researchgate.netlibretexts.org MD simulations can be used to study the dynamics of these coordination processes. numberanalytics.com This includes investigating the stability of different coordination modes, the flexibility of the resulting structures, and the exchange of ligands. For example, in lanthanide complexes, the coordination behavior of sulfobenzoate isomers can vary significantly, with some forming chelate rings and others acting as bridging ligands. acs.org
| Simulation Type | System Studied | Key Findings |
| Molecular Dynamics | This compound intercalation in layered hydroxides. mdpi.comresearchgate.net | Insights into the arrangement and orientation of intercalated anions, and the stability of the resulting layered structure. |
| Molecular Dynamics | Coordination of this compound to metal ions. researchgate.netacs.org | Elucidation of coordination modes (monodentate, bidentate, bridging), and the dynamics of ligand exchange and structural flexibility. |
Intercalation Mechanisms in Layered Materials
Computational Approaches to Enzyme Mechanism Elucidation in this compound Metabolism
Computational methods are indispensable for understanding the intricate mechanisms of enzyme-catalyzed reactions, including the metabolism of this compound. nih.govbris.ac.uk These approaches can model reaction pathways, identify transient intermediates, and calculate activation energies, providing a level of detail that is often difficult to obtain experimentally. diva-portal.org
The bacterial degradation of aromatic sulfonates like this compound is of significant environmental interest. uni-konstanz.de The initial step in the aerobic bacterial degradation of this compound is catalyzed by this compound 3,4-dioxygenase, a Rieske-type oxygenase. acs.orggoogle.com This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of 3,4-dihydroxy-4-sulfobenzoate.
Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) hybrid approaches, are well-suited to study the mechanism of such enzymes. ntu.edu.sg In a QM/MM simulation, the reactive center of the enzyme (the active site and the substrate) is treated with a high-level quantum mechanical method, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. bris.ac.uk This allows for the modeling of the entire enzyme system while still accurately describing the chemical reaction.
For this compound 3,4-dioxygenase, computational studies can help to:
Characterize the structure of the active site with the bound substrate.
Elucidate the mechanism of oxygen activation and transfer to the aromatic ring.
Identify key amino acid residues involved in catalysis and substrate binding.
Calculate the energetics of the reaction pathway, including the activation barriers for each step.
By combining computational predictions with experimental data, a comprehensive understanding of the metabolic fate of this compound can be achieved. nih.govplos.org
Prediction of Environmental Fate and Transformation Pathways
In the absence of extensive experimental data, theoretical and computational models serve as essential tools for predicting the environmental fate of chemical compounds like this compound. nih.govrsc.org These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) models and pathway prediction systems, use the molecular structure of a compound to estimate its behavior in various environmental compartments, such as its potential for biodegradation, persistence, and the formation of transformation products. rsc.orgnih.gov
Predicted Microbial Biotransformation Pathway
While specific, comprehensive computational studies on this compound are limited in publicly accessible literature, its environmental transformation can be inferred from established biodegradation pathway prediction systems that contain data on structurally analogous aromatic sulfonates. One of the most relevant predictive resources is the Eawag Biocatalysis/Biodegradation Database (EAWAG-BBD), which outlines pathways for xenobiotic compounds. eawag.ch
The EAWAG-BBD includes a well-documented pathway for toluene-4-sulfonate, in which this compound is a key intermediate. ethz.ch According to this model, this compound is predicted to undergo enzymatic attack that leads to the removal of the sulfonate group, a critical step in the mineralization of such compounds. oup.com The predicted transformation involves the conversion of this compound to protocatechuate (3,4-dihydroxybenzoate) through a dioxygenase-catalyzed reaction. This step is significant as it breaks down the stable aromatic sulfonate structure into an intermediate that can readily enter central metabolic pathways. ethz.choup.com
The details of this key predicted biotic transformation step are summarized in the table below.
| Parent Compound | Predicted Reaction | Enzyme (E.C. Number) | Predicted Product | Significance |
|---|---|---|---|---|
| This compound | Dioxygenation and Desulfonation | This compound 3,4-dioxygenase (EC 1.14.12.8) | Protocatechuate (3,4-Dihydroxybenzoate) | Removal of the sulfonate group and formation of a central metabolic intermediate. ethz.ch |
This predicted pathway is consistent with the general mechanisms of aerobic microbial degradation of aromatic sulfonates. d-nb.info The carbon-sulfur bond in these compounds is highly stable, and microorganisms have evolved specialized enzymatic systems, primarily oxygenases, to cleave this bond. oup.comd-nb.info The introduction of two hydroxyl groups onto the aromatic ring by a dioxygenase destabilizes the C–S bond, facilitating the release of sulfite (B76179). oup.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
For a compound like this compound, QSAR models found in software suites like the U.S. Environmental Protection Agency's OPERA or EPI Suite™ would be used to generate predictions. epa.govacs.org While specific prediction values for this compound are not published, the process involves calculating various molecular descriptors and inputting them into a validated regression or classification model. The presence of the sulfonic acid and carboxylic acid groups, being highly polar and ionizable, would be critical descriptors influencing predictions related to bioavailability and degradation. nih.gov
The table below illustrates the types of data and predictions generated by such computational models.
| Model Type | Typical Input Descriptors | Predicted Environmental Fate Endpoint |
|---|---|---|
| Biodegradation Rate Model | Molecular Weight, LogP (Octanol-Water Partition Coefficient), Number of Aromatic Rings, Presence of Functional Groups (e.g., -SO3H, -COOH) | Biodegradation Half-Life (days) or a qualitative rate (e.g., fast, slow). |
| Ready Biodegradability Model | Specific structural fragments (e.g., benzene ring, sulfonate group), Molecular Complexity Indices | Probability of being Readily Biodegradable or Not Readily Biodegradable. |
| Soil Adsorption Model | LogP, Ionization state (pKa) | Soil Adsorption Coefficient (Koc), indicating mobility in soil. |
Prediction of Abiotic Fate
In addition to biotic degradation, computational models can predict abiotic degradation pathways such as hydrolysis and photolysis.
Hydrolysis : The carbon-sulfur bond on an aromatic ring, as in this compound, is known to be chemically stable and resistant to abiotic hydrolysis under typical environmental pH conditions. oup.com
Photolysis : Aromatic compounds can undergo direct or indirect photodegradation upon exposure to sunlight. While specific computational studies on the photolytic fate of this compound are not available, prediction software could estimate its potential for photodegradation by analyzing its UV-light absorption spectrum and the quantum yield of its breakdown.
Viii. Future Research Directions and Perspectives for 4 Sulfobenzoate
Development of Novel and Sustainable Synthetic Routes for 4-Sulfobenzoate
Future research will prioritize the development of more sustainable and efficient methods for synthesizing this compound and its derivatives. Current methods, including hydrothermal and hydrothermal-microwave techniques, provide a foundation for these advancements. mdpi.com A significant reduction in synthesis time has been achieved using single-stage hydrothermal microwave conditions, which can produce well-crystallized products in as little as 30 minutes, compared to several days for other methods. mdpi.com
The focus will be on "green chemistry" principles, aiming to reduce energy consumption, minimize waste generation, and utilize less hazardous reagents. Research could explore solvent-free reaction conditions or the use of aqueous systems at lower temperatures. mdpi.com For instance, the synthesis of coordination polymers has been demonstrated under ambient conditions in aqueous solutions, pointing towards more environmentally friendly pathways. iucr.orgnih.gov The exploration of different precursors and reaction conditions, such as the use of various metal salts and organic ligands, will continue to be a key area of investigation to fine-tune the synthesis of specific this compound-containing structures. mdpi.comtandfonline.com
Engineering of Microbial Pathways for Enhanced Biodegradation and Bioremediation of Sulfonated Pollutants
Sulfonated aromatic compounds, including this compound, are notable for their persistence in the environment. d-nb.info A critical area of future research is the engineering of microbial systems for their efficient biodegradation. While some bacteria can utilize sulfonates as a source of sulfur, their natural degradation rates can be slow. d-nb.info
Metabolic engineering and synthetic biology offer powerful tools to enhance the bioremediation of these pollutants. nih.govnih.gov This involves modifying existing metabolic pathways or introducing new ones into robust microbial hosts to improve degradation efficiency and broaden the substrate range. sci-hub.se Techniques like single-gene editing and pathway construction can be used to modify rate-limiting steps in metabolic processes. nih.gov Research has identified specific bacteria, such as Pseudomonas and Alcaligenes species, that can degrade this compound and other sulfonated aromatics. d-nb.info A co-culture of five different bacterial strains was shown to be capable of completely degrading seven substituted benzenesulfonic acids. d-nb.info
Future work will likely focus on:
"Omics" Technologies: Using genomics, proteomics, and metabolomics to gain a system-level understanding of the microbial degradation pathways for sulfonated compounds. nih.govsci-hub.se
Optimizing Bioreactors: Developing and optimizing bioreactor configurations, such as fixed-bed bioreactors, specifically for the treatment of sulfonate-rich industrial wastewater. mbl.or.kr
Table 1: Microbial Strains Involved in the Degradation of Sulfonated Aromatic Compounds
| Microbial Strain/Consortium | Degraded Sulfonated Compound(s) | Key Findings |
| Pseudomonas sp. strain T-2 | 4-Methylbenzenesulfonic acid, 4-Sulfobenzoic acid | Part of a five-organism co-culture for complete degradation of sulfonated compounds. d-nb.info |
| Pseudomonas sp. strain PSB-4 | 4-Sulfobenzoic acid | Used in the initial co-culture for degrading sulfonated aromatics in a chemostat. d-nb.info |
| Alcaligenes sp. strain 0-1 | Benzenesulfonic acid, 4-Methylbenzenesulfonic acid, 2-Aminobenzenesulfonic acid | A member of a defined co-culture capable of mineralizing multiple sulfonates. d-nb.info |
| Sphingomonas sp. strain 1CX | Acid Orange 7, Acid Orange 8, Acid Orange 10, Acid Red 4, Acid Red 88 | Capable of using various sulfonated azo dyes as a sole source of carbon and nitrogen. |
| Arthrobacter sp. strain DZ-6 | Benzenesulfonates, Naphthalenesulfonates | Utilizes a broad range of aromatic sulfonates as a source of sulfur. d-nb.info |
| Continuous Aerobic Bioreactor | 2-Aminobenzenesulfonic acid, 4-Aminobenzenesulfonic acid | Successfully degraded these isomers, but not 3-aminobenzenesulfonic acid. |
Rational Design of Advanced Materials Incorporating this compound for Emerging Technologies
This compound is a versatile building block in materials science, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). iucr.org Its ability to coordinate with metal ions through both its carboxylate and sulfonate groups allows for the creation of diverse and functional architectures. tandfonline.com
Future research will focus on the rational design of materials incorporating this compound for specific applications:
Luminescent Materials: The intercalation of this compound anions into layered rare-earth hydroxides (LRHs) has been shown to sensitize the luminescence of lanthanide ions like Eu³⁺ and Tb³⁺. mdpi.com This opens avenues for developing new phosphors, sensors, and all-solid-state luminescent thermometers. mdpi.com The luminescent color of these materials can be tuned by altering the composition of the rare-earth metals. mdpi.com
Semiconducting Materials: Copper(II) coordination polymers incorporating this compound derivatives have been synthesized and shown to have potential as wide band gap semiconductor materials. iucr.orgnih.gov Further exploration in this area could lead to novel electronic and optoelectronic devices.
Electrochemical Sensors: A coordination polymer incorporating 2-iodo-4-sulfobenzoate has been used to create a composite material with hydroxyl multiwalled carbon nanotubes, exhibiting dual electrochemical sensing performance for nitrite (B80452) and iron(III) ions. This highlights the potential for designing new sensor platforms for environmental and biological monitoring.
Functional MOFs: By combining this compound with other organic ligands and metal centers, researchers can tune the properties of MOFs for applications in gas storage, separation, and catalysis.
Table 2: Advanced Materials Incorporating this compound and Their Potential Applications
| Material Type | Specific Example | Key Property | Potential Application |
| Layered Rare-Earth Hydroxide (B78521) (LRH) | (Gd-Eu-Tb) basic sulfobenzoate | Tunable, temperature-dependent luminescence. mdpi.com | Luminescent thermometers, optical sensors. mdpi.com |
| Coordination Polymer | Cu(II) supramolecular polymer with 2-amino-4-sulfobenzoic acid | Wide band gap semiconductor properties. iucr.orgnih.gov | Semiconductor devices. iucr.orgnih.gov |
| Silver(I) Coordination Polymer | Silver this compound complexes | Unique metal-π interactions, strong blue photoluminescence. | Optoelectronic materials. |
| Composite Material | Co(II)-Organic Coordination Polymer with hydroxyl-MWCNTs | Dual electrochemical sensing capability. | Electrochemical sensor for NO₂⁻ and Fe³⁺. |
| Diruthenium(III) Complex | Oxo-bridged diruthenium(III) complex with this compound | Catalytic activity in oxidation reactions. tandfonline.com | Catalyst for chemical synthesis. tandfonline.com |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Environmental Microbiology, and Materials Science
The future of this compound research lies at the convergence of multiple scientific disciplines. Addressing complex challenges and unlocking new applications will require a holistic approach that integrates synthetic chemistry, environmental microbiology, and materials science.
From Synthesis to Degradation: Chemists can design and synthesize novel this compound-based materials, while environmental microbiologists can develop strategies for their end-of-life biodegradation, creating a closed-loop lifecycle for these materials.
Bio-inspired Materials: Insights from microbial metabolic pathways could inspire chemists to design new catalysts that mimic enzymatic functions for specific chemical transformations. sci-hub.se
Smart Environmental Technologies: The synergy between materials science and microbiology could lead to the development of "smart" bioremediation systems. For example, creating this compound-based materials that can first adsorb pollutants from water and then serve as a nutrient source or support for degrading microorganisms.
This interdisciplinary approach fosters innovation by combining the precise control of molecular structure from chemistry, the complex biological systems understanding from microbiology, and the functional design principles from materials science.
Exploration of New Catalytic Applications of this compound and Its Derivatives
Complexes incorporating this compound and its derivatives have demonstrated promising catalytic activities. Future research is expected to significantly expand the scope of these applications. Diruthenium(III) complexes containing this compound have been shown to be effective catalysts for the oxidation of organic sulfides, an important reaction in desulfurization and medicinal chemistry. tandfonline.com One such complex achieved 100% conversion and 98% selectivity for the oxidation of methyl phenyl sulfide (B99878) to its sulfoxide. tandfonline.com
Furthermore, manganese(II) complexes with 3-sulfobenzoate have been found to be catalytically active for the disproportionation of hydrogen peroxide. The exploration of new catalytic roles will involve:
Systematic Ligand Modification: Synthesizing a variety of this compound derivatives with different functional groups to tune the electronic and steric properties of the resulting metal complexes, thereby optimizing their catalytic performance for specific reactions.
Heterometallic Systems: Creating coordination polymers with multiple different metal centers and sulfobenzoate ligands to explore synergistic catalytic effects.
Photocatalysis: Investigating the potential of this compound-containing materials, particularly semiconductor-like coordination polymers, as photocatalysts for applications such as water splitting, CO₂ reduction, or the degradation of organic pollutants.
This research will not only expand the utility of this compound but also contribute to the development of cheaper, more efficient, and environmentally friendly catalysts for industrial processes. tandfonline.com
Q & A
Q. Table 1: Example Characterization Data for this compound
| Parameter | Value/Peak Position | Instrumentation |
|---|---|---|
| ¹H NMR (δ, ppm) | 8.1 (d, 2H), 7.5 (d, 2H) | 400 MHz NMR |
| FTIR (cm⁻¹) | 1180 (S=O), 1680 (C=O) | Attenuated Total Reflectance |
| HPLC Retention Time | 4.2 min | C18 Column, 1.0 mL/min |
Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound across different studies?
Methodological Answer:
- Hypothesis Testing : Systematically vary experimental conditions (e.g., pH, temperature, ionic strength) to identify factors influencing solubility. For instance, this compound may exhibit lower solubility in high-salinity buffers due to the common-ion effect .
- Error Analysis : Quantify uncertainties in measurements (e.g., via triplicate trials) and compare methodologies from conflicting studies. For example, discrepancies in stability data may arise from inconsistent storage conditions (light exposure, humidity) .
- Computational Modeling : Use software like COSMO-RS to predict solubility parameters and validate against empirical data .
Basic: What databases and search strategies are most effective for locating peer-reviewed studies on this compound?
Methodological Answer:
- Key Databases :
- SciFinder : Search by CAS registry number (e.g., 98-58-6) or structure to retrieve synthesis, toxicity, and application data. Use filters for "review articles" to identify foundational studies .
- Web of Science : Combine keywords (e.g., "this compound AND degradation") with Boolean operators and refine by citation count to prioritize high-impact papers .
- Keyword Optimization : Include synonyms (e.g., "p-sulfobenzoic acid") and technical terms (e.g., "sulfonation kinetics") to broaden results .
Advanced: How can this compound be integrated into coordination polymer frameworks, and what analytical techniques validate its structural role?
Methodological Answer:
- Coordination Chemistry : React this compound with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. The sulfonate group acts as a bridging ligand, forming 1D or 2D networks .
- Validation Techniques :
- X-ray Diffraction (XRD) : Resolve crystal structures and confirm ligand-metal binding modes.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand retention up to 300°C .
- Porosity Measurements : Use N₂ adsorption-desorption isotherms to evaluate surface area and pore size distribution .
Basic: What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?
Methodological Answer:
- Detailed Protocols : Specify reagent grades (e.g., "ACS-certified sulfuric acid"), equipment calibration (e.g., pH meter standardization), and environmental controls (e.g., inert atmosphere for air-sensitive reactions) .
- Supplementary Data : Provide raw NMR spectra, chromatograms, and crystallographic files (e.g., CIF) in supporting information, hyperlinked in the main text .
Advanced: What strategies mitigate interference from this compound degradation products in environmental or biological assays?
Methodological Answer:
- Chromatographic Separation : Optimize HPLC gradients to resolve this compound from breakdown products (e.g., benzoic acid, sulfonic acid derivatives). Use mass spectrometry (LC-MS) for unambiguous identification .
- Enzymatic Inhibition : In biological studies, add protease or phosphatase inhibitors to samples to prevent enzymatic degradation .
Basic: How should researchers design kinetic studies to evaluate this compound reactivity under varying pH conditions?
Methodological Answer:
- Experimental Design :
- Data Modeling : Apply pseudo-first-order kinetics to determine rate constants and identify pH-dependent reaction mechanisms .
Advanced: What computational tools assist in predicting the environmental fate or toxicity of this compound derivatives?
Methodological Answer:
- Software :
- Validation : Cross-reference computational results with experimental ecotoxicity data (e.g., Daphnia magna assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
